![molecular formula C11H12N2 B2935650 2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile CAS No. 66487-31-8](/img/structure/B2935650.png)
2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile
Overview
Description
“2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile” is a chemical compound that belongs to the class of quinoline derivatives . Quinoline derivatives are widely found throughout nature in various forms and have been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties .
Scientific Research Applications
Antitumor Activity
This compound is known to possess a pharmacophore that is common among functional derivatives with antitumor properties. Research has identified compounds within this group that exhibit significant activity against various forms of cancer, offering potential pathways for the development of new cancer therapies .
Antimicrobial Properties
Derivatives of this compound have been found to have antimicrobial activities. This includes the potential to fight against a range of microbial infections, which could be crucial in addressing antibiotic resistance issues .
Antifungal Effects
In addition to its antimicrobial properties, this compound also shows promise in antifungal applications. This could lead to the development of new treatments for fungal infections .
Antiviral Uses
The pharmacophore present in this compound has been associated with antiviral activities. This suggests potential uses in combating viral infections and diseases .
Antioxidant Capabilities
Compounds derived from this chemical structure have exhibited antioxidant properties. This is important for protecting cells from damage caused by free radicals and could have implications in various health conditions related to oxidative stress .
Anti-inflammatory Potential
The anti-inflammatory properties of derivatives of this compound could be beneficial in treating conditions characterized by inflammation, providing a basis for new anti-inflammatory drugs .
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCDZHYOISPGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile | |
CAS RN |
66487-31-8 | |
Record name | 1-CYANOMETHYL-1,2,3,4-TETRAHYDRO-QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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